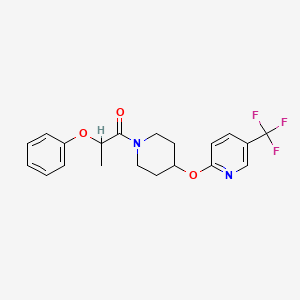

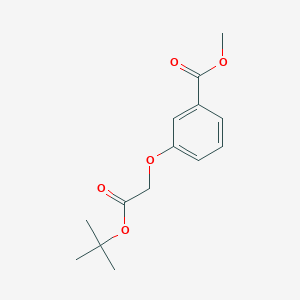

![molecular formula C19H20N4O4S B2695929 1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-89-9](/img/structure/B2695929.png)

1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of barbituric acids with various electrophiles . For instance, the reaction of 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione, an unsymmetrical barbituric acid, with cyanogen bromide (BrCN) and various aldehydes in the presence of L-(+)-tartaric acid (L-(+)-TA) as an organocatalyst, can yield heterocyclic stable pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various functional groups attached to the pyrimidine ring. The exact structure of “1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would require further analysis, such as NMR and FTIR spectroscopy .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on the functional groups present. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique

Synthesis and Characterization

Research into compounds closely related to 1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione often involves the synthesis and characterization of pyrimidine derivatives with potential biological activity or unique chemical properties. For example, Rauf et al. (2010) investigated the synthesis and urease inhibition activity of 5-substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, highlighting the chemical versatility and potential for discovering new biological activities within this chemical framework Rauf et al., 2010.

Crystal Structure and Molecular Interactions

Studies on the crystal structure and molecular interactions offer insights into the potential applications of these compounds in material science and drug design. For instance, Zhou et al. (2007) presented the synthesis and X-ray analysis of a related compound, which elucidates the molecular geometry and potential interaction sites for biological activity or material engineering Zhou et al., 2007.

Biological Activity and Applications

The synthesis of pyrido[2,3-d]pyrimidine derivatives also explores their biological activities, which could lead to the development of new therapeutics. Research by Shaabani et al. (2002) demonstrated an efficient synthesis method for furo[2,3-d]pyrimidine-2,4(1H, 3H)-diones, potentially opening avenues for the development of drugs with improved efficacy and safety profiles Shaabani et al., 2002.

Advanced Materials and Sensing Applications

The exploration of heterocyclic compounds extends into the development of advanced materials and sensors. For example, Ashraf et al. (2019) reported on the synthesis and characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, demonstrating their potential in electronic structure analysis and as materials with specific electronic properties Ashraf et al., 2019.

Orientations Futures

The synthesis and study of pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activities . Future research could focus on developing new synthesis methods, investigating the biological activities of new derivatives, and exploring their potential applications in medicine and other fields.

Propriétés

IUPAC Name |

1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-4-6-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-7-5-8-14(9-12)23(26)27/h5,7-10H,4,6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTNCWXJAPVKHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

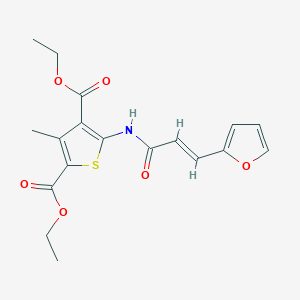

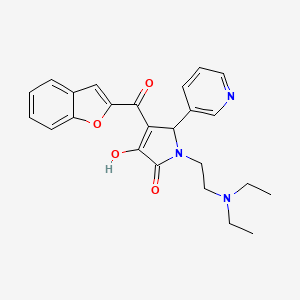

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)

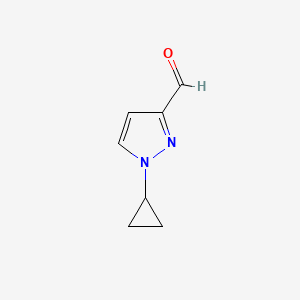

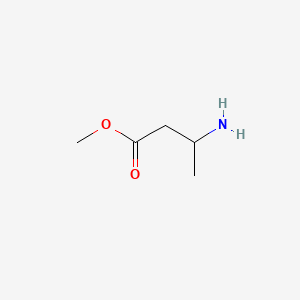

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

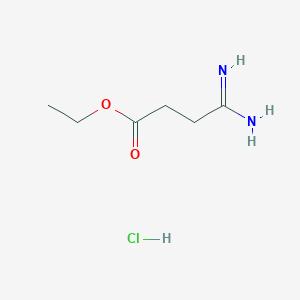

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)